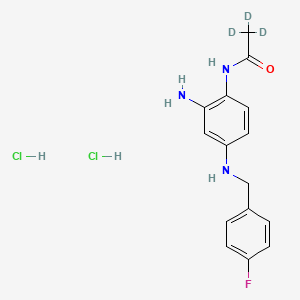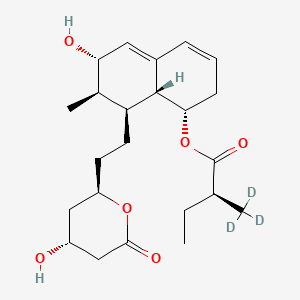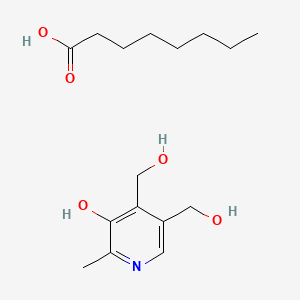
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid is a compound that combines the structural features of a pyridine derivative and a fatty acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of hydroxymethyl groups and a carboxylic acid group makes it a versatile molecule for chemical modifications and reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid can be achieved through a multi-step process. One common method involves the following steps:
Starting Material: The synthesis begins with 2-methylpyridin-3-ol.
Hydroxymethylation: The hydroxymethyl groups are introduced through a reaction with formaldehyde under basic conditions.
Octanoic Acid Addition: The final step involves the esterification of the hydroxymethylated pyridine derivative with octanoic acid using a suitable catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, biocatalytic methods using whole-cell biocatalysts have been explored for the synthesis of similar compounds, offering a more sustainable and environmentally friendly approach .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,5-bis(formyl)-2-methylpyridin-3-ol or 4,5-bis(carboxy)-2-methylpyridin-3-ol.
Reduction: Formation of 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid involves its interaction with molecular targets and pathways. The hydroxymethyl groups and carboxylic acid group can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The compound may also modulate enzyme activity and signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol: Lacks the octanoic acid moiety.
2,6-Bis(hydroxymethyl)pyridine: Similar structure but different substitution pattern.
Octanoic Acid: A simple fatty acid without the pyridine ring.
Uniqueness
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid is unique due to the combination of a pyridine ring with hydroxymethyl groups and an octanoic acid moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H27NO5 |
|---|---|
Molekulargewicht |
313.39 g/mol |
IUPAC-Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid |
InChI |
InChI=1S/C8H11NO3.C8H16O2/c1-5-8(12)7(4-11)6(3-10)2-9-5;1-2-3-4-5-6-7-8(9)10/h2,10-12H,3-4H2,1H3;2-7H2,1H3,(H,9,10) |
InChI-Schlüssel |
HFTGAGFKHCPVIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)O.CC1=NC=C(C(=C1O)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



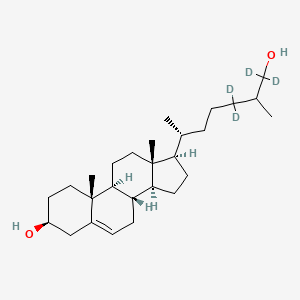

![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)
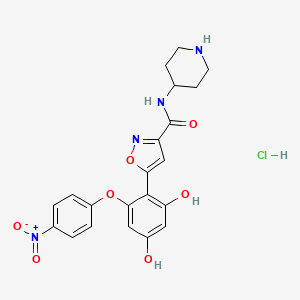
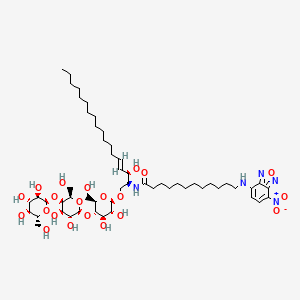
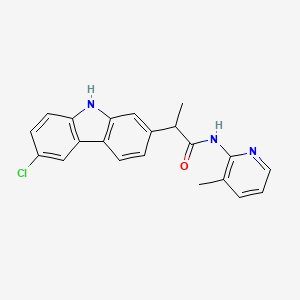
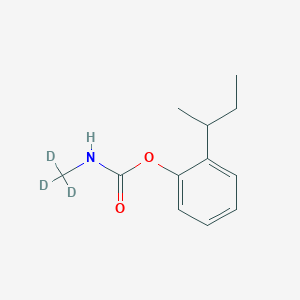
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12407649.png)
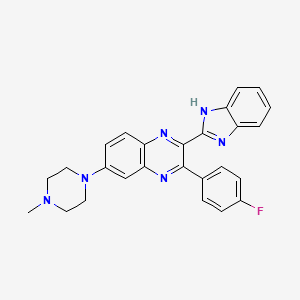

![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
